6-(3-bromophenyl)spiro[3.3]heptan-2-one
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Overview
Description
6-(3-bromophenyl)spiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, where a bromophenyl group is attached to a heptanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)spiro[3.3]heptan-2-one typically involves the reaction of a suitable bromophenyl precursor with a spirocyclic ketone. One common method is the Friedel-Crafts acylation reaction, where the bromophenyl group is introduced to the spirocyclic ketone under acidic conditions using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)spiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)spiro[3.3]heptan-2-one: Similar structure with the bromine atom at the para position.
6-(3-chlorophenyl)spiro[3.3]heptan-2-one: Chlorine atom instead of bromine.
6-(3-fluorophenyl)spiro[3.3]heptan-2-one: Fluorine atom instead of bromine.
Uniqueness
6-(3-bromophenyl)spiro[3.3]heptan-2-one is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions compared to its analogs. The spirocyclic structure also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
2680537-14-6 |
---|---|
Molecular Formula |
C13H13BrO |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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